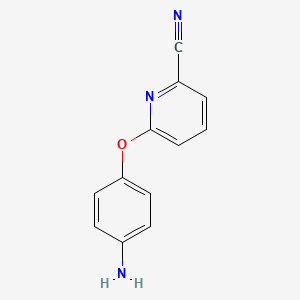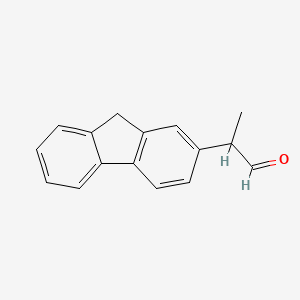
Propane, 1,3-diisocyanato-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Diisocyanatopropane is an organic compound with the molecular formula C5H6N2O2. It is a member of the isocyanate family, characterized by the presence of two isocyanate groups (-N=C=O) attached to a propane backbone. This compound is known for its reactivity and is used in various industrial and research applications .
準備方法
1,3-Diisocyanatopropane can be synthesized through several methods. One common synthetic route involves the reaction of 1,3-diaminopropane with phosgene. The reaction typically occurs under controlled conditions to ensure the safe handling of phosgene, a toxic and hazardous reagent . The general reaction is as follows:
H2N−(CH2)3−NH2+2COCl2→O=C=N−(CH2)3−N=C=O+4HCl
Industrial production methods often involve similar reactions but on a larger scale, with additional steps for purification and stabilization of the final product .
化学反応の分析
1,3-Diisocyanatopropane undergoes various chemical reactions, primarily due to the reactivity of its isocyanate groups. Some of the key reactions include:
Addition Reactions: Isocyanates readily react with alcohols to form urethanes and with amines to form ureas.
Hydrolysis: In the presence of water, isocyanates hydrolyze to form amines and carbon dioxide.
Polymerization: 1,3-Diisocyanatopropane can polymerize with diols or diamines to form polyurethanes or polyureas, respectively.
科学的研究の応用
1,3-Diisocyanatopropane is utilized in various scientific research fields:
作用機序
The reactivity of 1,3-diisocyanatopropane is primarily due to its isocyanate groups. These groups can form covalent bonds with nucleophiles such as alcohols, amines, and water. The mechanism involves the nucleophilic attack on the carbon atom of the isocyanate group, leading to the formation of urethanes, ureas, or amines . This reactivity is exploited in various applications, from polymer synthesis to biological studies.
類似化合物との比較
1,3-Diisocyanatopropane can be compared with other isocyanates such as:
1,6-Diisocyanatohexane: Used in the production of polyurethanes, it has a longer carbon chain, which affects the properties of the resulting polymers.
Toluene Diisocyanate: Commonly used in flexible foam production, it has aromatic rings that influence its reactivity and the properties of the polymers formed.
Methylenediphenyl Diisocyanate: Used in rigid foam production, it has a more complex structure that provides different mechanical properties to the polymers.
1,3-Diisocyanatopropane is unique due to its shorter carbon chain and the presence of two isocyanate groups, making it highly reactive and suitable for specific applications in polymer chemistry and material science .
特性
CAS番号 |
3753-93-3 |
|---|---|
分子式 |
C5H6N2O2 |
分子量 |
126.11 g/mol |
IUPAC名 |
1,3-diisocyanatopropane |
InChI |
InChI=1S/C5H6N2O2/c8-4-6-2-1-3-7-5-9/h1-3H2 |
InChIキー |
IKYNWXNXXHWHLL-UHFFFAOYSA-N |
正規SMILES |
C(CN=C=O)CN=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![8-Amino-1,4-dioxaspiro[4.5]decan-7-ol](/img/structure/B13890109.png)
![[(4R)-4-fluoro-2-methyl-pyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B13890112.png)


![N-[6-(6,7-dimethoxyquinolin-4-yl)oxynaphthalen-1-yl]-4-methylbenzamide](/img/structure/B13890134.png)

![5-[[Benzyl(methyl)amino]methyl]-2-methylaniline](/img/structure/B13890141.png)
![4-({[Tert-butyl(diphenyl)silyl]oxy}methyl)thiophene-2-carboxylic acid](/img/structure/B13890153.png)
![4-[3-Chloro-4-(3-fluoro-benzyloxy)-phenylamino]-6-nitro-quinazoline](/img/structure/B13890170.png)
![tert-Butyl (7-fluoro-4-hydroxybenzo[d]thiazol-2-yl)carbamate](/img/structure/B13890171.png)
